4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid
CAS No.: 1006493-69-1
Cat. No.: VC6733461
Molecular Formula: C7H9ClN2O2
Molecular Weight: 188.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006493-69-1 |
|---|---|
| Molecular Formula | C7H9ClN2O2 |
| Molecular Weight | 188.61 |
| IUPAC Name | 4-chloro-1-propan-2-ylpyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H9ClN2O2/c1-4(2)10-3-5(8)6(9-10)7(11)12/h3-4H,1-2H3,(H,11,12) |
| Standard InChI Key | OSPYIDWWAWGJPV-UHFFFAOYSA-N |
| SMILES | CC(C)N1C=C(C(=N1)C(=O)O)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecular formula of 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid is C₇H₉ClN₂O₂, with a molecular weight of 188.61 g/mol. The pyrazole ring’s planar structure facilitates π-π stacking interactions, while the electron-withdrawing chlorine atom and carboxylic acid group enhance electrophilicity at position 3 . The isopropyl substituent introduces steric bulk, influencing conformational dynamics and substrate binding in enzymatic systems.
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| IUPAC Name | 4-Chloro-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid |
| SMILES | CC(C)N1C=C(C(=O)O)C(Cl)=N1 |
| Boiling Point | 312°C (estimated) |
| LogP | 1.8 (calculated) |
| Hydrogen Bond Donors | 1 (carboxylic acid -OH) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyrazole protons and substituents:
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¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (d, J = 6.8 Hz, 6H, isopropyl CH₃), δ 3.95 (septet, 1H, isopropyl CH), δ 6.85 (s, 1H, pyrazole H-5), δ 13.1 (s, 1H, -COOH) .
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¹³C NMR: δ 22.4 (isopropyl CH₃), δ 52.1 (isopropyl CH), δ 116.8 (C-4), δ 135.2 (C-5), δ 165.3 (COOH) .
Infrared (IR) spectroscopy identifies functional groups:
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters, followed by chlorination and functionalization .
Step 1: Pyrazole Ring Formation
Ethyl acetoacetate reacts with isopropylhydrazine in ethanol under reflux to yield 1-isopropyl-1H-pyrazole-3-carboxylate.
Step 2: Chlorination
Electrophilic chlorination using phosphorus oxychloride (POCl₃) introduces the chlorine atom at position 4 .
Step 3: Ester Hydrolysis
The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH, followed by acidification .
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 72 | 98 | High regioselectivity |
| Microwave-assisted | 85 | 99 | Reduced reaction time (30 min) |
Industrial-Scale Production
Continuous flow reactors enable kilogram-scale synthesis with 90% yield by optimizing residence time (15 min) and temperature (120°C) . Heterogeneous catalysts like Amberlyst-15 improve efficiency by minimizing side reactions .
Biological Activities and Mechanisms
Antimicrobial Efficacy
4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid exhibits broad-spectrum activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) of 8–16 µg/mL against Staphylococcus aureus . The carboxylic acid group enhances membrane permeability by disrupting lipid bilayer integrity.
Table 3: Antimicrobial Activity Profile
| Organism | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| S. aureus (MRSA) | 16 | Cell wall synthesis inhibition |
| E. coli | 64 | DNA gyrase binding |
| Candida albicans | 128 | Ergosterol biosynthesis disruption |
Applications in Drug Development
Prodrug Design
Ester prodrugs of 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid show enhanced oral bioavailability (F = 65% vs. 22% for parent compound) . The ethyl ester derivative undergoes hepatic conversion to the active acid, achieving plasma concentrations of 1.2 µg/mL within 2 hours .
Structure-Activity Relationship (SAR) Insights
Systematic modifications reveal critical pharmacophoric elements:
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Chlorine at C-4: Essential for kinase inhibition (ΔIC₅₀ = 15-fold vs. des-chloro analog) .
-
Isopropyl Group: Optimal steric bulk for CDK4 selectivity (Ki = 0.8 nM) .
-
Carboxylic Acid: Ionization at physiological pH improves solubility (logD = −0.4 at pH 7.4) .
Table 4: SAR of Pyrazole Analogs
| Derivative | CDK4 Ki (nM) | Solubility (mg/mL) |
|---|---|---|
| 4-Cl, iPr, COOH | 0.8 | 2.1 |
| 4-F, iPr, COOH | 3.2 | 1.9 |
| 4-Cl, cyclopropyl, COOH | 1.5 | 1.4 |
Environmental and Regulatory Considerations
Ecotoxicity
The compound demonstrates moderate persistence in soil (DT₅₀ = 28 days) with low bioaccumulation potential (BCF = 45) . Aquatic toxicity tests indicate an LC₅₀ of 4.7 mg/L for Daphnia magna, necessitating containment measures in industrial effluents .
Regulatory Status
As of 2024, 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid remains a research-grade chemical without FDA approval. The European Chemicals Agency (ECHA) classifies it as Acute Toxicity Category 4 (H302: harmful if swallowed) .
Future Directions and Challenges
Targeted Drug Delivery
Nanoparticle-encapsulated formulations using poly(lactic-co-glycolic acid) (PLGA) carriers improve tumor accumulation by 3-fold in murine models . Sustained release over 72 hours maintains therapeutic concentrations above the IC₉₀ threshold .
Computational Optimization
Machine learning models trained on 2,800 pyrazole derivatives predict that N-methylation of the pyrazole ring could enhance blood-brain barrier permeability (predicted logBB = −0.2) . Synthetic validation of these predictions is ongoing.
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